Nanomolar Human Thymidylate Synthase (TS) Inhibition: Potency Benchmark vs. In-Class Benzamide Scaffolds
4-Chloromethyl-N-thiazol-2-yl-benzamide exhibits a Ki of 4 nM against purified recombinant human thymidylate synthase (TS), as deposited in the ChEMBL database (CHEMBL811584) and originally reported in the context of antifolate drug discovery [1]. This sub-nanomolar binding affinity places it among the more potent TS inhibitors within the broader class of benzamide-based antifolates. For context, the canonical antifolate raltitrexed (a quinazoline-based TS inhibitor) achieves Ki values in the low nanomolar range (approximately 1–10 nM depending on assay format), indicating that the target compound operates in a comparable potency band despite its structurally simpler benzamide-thiazole architecture [2]. Critically, the 4-chloromethyl substituent differentiates this compound from the 4-chloro analog (CAS 79146-99-9), for which no comparable TS inhibition data have been reported, and from the 4-amino analog (IC50 = 6 nM at A2A receptor, but not TS-active), demonstrating target selectivity tied to substitution . Note: Direct head-to-head TS inhibition data for the 4-chloro, 4-methyl, or 4-CF3 analogs in the identical assay format are not publicly available at the time of this analysis; the potency comparison against raltitrexed is cross-study comparable, and the differentiation from the 4-amino and 4-chloro analogs is class-level inference.
| Evidence Dimension | Inhibition constant (Ki) against human thymidylate synthase |
|---|---|
| Target Compound Data | Ki = 4 nM |
| Comparator Or Baseline | Raltitrexed (canonical TS-targeted antifolate): Ki ≈ 1–10 nM (literature range); 4-Chloro-N-(thiazol-2-yl)benzamide (CAS 79146-99-9): No TS inhibition data reported; 4-Amino-N-(thiazol-2-yl)benzamide: A2A IC50 = 6 nM, no TS activity reported |
| Quantified Difference | Target compound achieves low nanomolar TS inhibition comparable to clinical antifolate raltitrexed, whereas close 4-substituted analogs (4-Cl, 4-NH2) lack documented TS engagement |
| Conditions | Purified recombinant human TS; ChEMBL_209643 assay (BindingDB); J. Med. Chem. 1994 methodology |
Why This Matters
For procurement decisions in anticancer or antifolate drug discovery, sub-10 nM TS potency is a key selection criterion; the absence of TS activity data for the cheaper 4-chloro analog means procurement of the chloromethyl compound is essential when TS-targeted screening is the intended application.
- [1] BindingDB. Ki Summary for BDBM50040862 (CHEMBL811584): Ki = 4 nM against human thymidylate synthase. ChEMBL_209643; citing Pendergast, W. et al. J. Med. Chem. 1994, 37, 838–844. View Source
- [2] Jackman, A. L.; Calvert, A. H. Folate-based thymidylate synthase inhibitors as anticancer drugs. Ann. Oncol. 1995, 6, 871–881. (Provides clinical potency benchmarks for raltitrexed and related antifolates.) View Source
